molecular formula C10H8BrClN2S B13350421 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

Cat. No.: B13350421
M. Wt: 303.61 g/mol
InChI Key: NIDSKPRHHAFJNP-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features both a thiophene and a pyrimidine ring in its structure The presence of bromine and chlorine atoms, along with methyl groups, makes this compound interesting for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of automated systems and advanced purification techniques would also be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups, while coupling reactions can form more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to the presence of both a thiophene and a pyrimidine ring in its structure, along with bromine and chlorine atoms. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

InChI

InChI=1S/C10H8BrClN2S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI Key

NIDSKPRHHAFJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(S2)Br)C

Origin of Product

United States

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